Ethyl 5-hydroxybenzo[d]isoxazole-3-carboxylate
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Overview
Description
Ethyl 5-hydroxybenzo[d]isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-hydroxybenzo[d]isoxazole-3-carboxylate typically involves the cycloaddition-condensation of ethyl nitroacetate and propargyl benzoate in the presence of a catalyst such as sodium hydroxide or 1,4-diazabicyclo[2.2.2]octane (DABCO). The reaction is usually conducted in water or chloroform . Another method involves the palladium-catalyzed hydrogenation of ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate, which results in the formation of ethyl (Z)-2-amino-4-oxo-2-pentanoate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-hydroxybenzo[d]isoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The isoxazole ring can be reduced to form open-chain derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products Formed
Major products formed from these reactions include ethyl (Z)-2-amino-4-oxo-2-pentanoate, 5-methylisoxazole derivatives, and various substituted isoxazoles .
Scientific Research Applications
Ethyl 5-hydroxybenzo[d]isoxazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 5-hydroxybenzo[d]isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structural modifications. The isoxazole ring is known to interact with various biological targets, leading to diverse pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-hydroxybenzo[d]isoxazole-3-carboxylate
- Ethyl 5-methylisoxazole-3-carboxylate
- 5-Phenylisoxazole-3-carboxylate
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group at the 5-position and ethyl ester at the 3-position make it a versatile intermediate for further chemical transformations .
Properties
Molecular Formula |
C10H9NO4 |
---|---|
Molecular Weight |
207.18 g/mol |
IUPAC Name |
ethyl 5-hydroxy-1,2-benzoxazole-3-carboxylate |
InChI |
InChI=1S/C10H9NO4/c1-2-14-10(13)9-7-5-6(12)3-4-8(7)15-11-9/h3-5,12H,2H2,1H3 |
InChI Key |
NUAWSNJRHQLZTI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC2=C1C=C(C=C2)O |
Origin of Product |
United States |
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